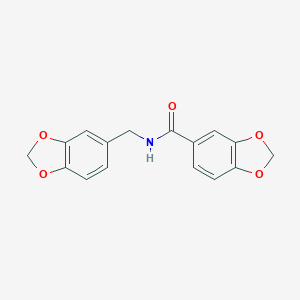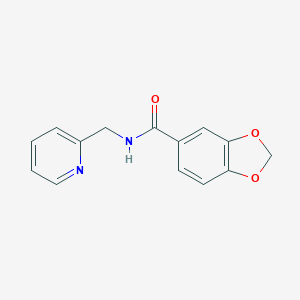
4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, attached to a benzoic acid moiety
Preparation Methods
The synthesis of 4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine derivatives with acetylenic ketones . The bromination, nitration, and methylation of the pyrazole ring are then carried out using appropriate reagents such as bromine, nitric acid, and methyl iodide, respectively . The final step involves the coupling of the substituted pyrazole with benzoic acid under suitable conditions .
Chemical Reactions Analysis
4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: The pyrazole ring is a versatile scaffold in drug design, and derivatives of this compound may exhibit various biological activities.
Materials Science:
Biological Studies: The compound’s derivatives can be used to study enzyme inhibition and receptor binding due to the presence of the pyrazole ring.
Mechanism of Action
The mechanism of action of 4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules . The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl tert-butyl carbamate . These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities .
Properties
Molecular Formula |
C12H10BrN3O4 |
|---|---|
Molecular Weight |
340.13g/mol |
IUPAC Name |
4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10BrN3O4/c1-7-10(13)11(16(19)20)14-15(7)6-8-2-4-9(5-3-8)12(17)18/h2-5H,6H2,1H3,(H,17,18) |
InChI Key |
ZYVASGYPTDFROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)
![6-(5-{2-Nitrophenyl}-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447987.png)
![2-[(3-Bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447989.png)

![Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B447993.png)
![2-[(1-Adamantylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447994.png)
![Methyl 4-[(5-bromo-1-naphthoyl)amino]benzoate](/img/structure/B447995.png)



